molecular formula C31H32O14 B15356846 trans-Resveratrol Penta-O-acetyl-4'--D-glucuronide Methyl Ester

trans-Resveratrol Penta-O-acetyl-4'--D-glucuronide Methyl Ester

Cat. No.: B15356846
M. Wt: 628.6 g/mol
InChI Key: HGHYMWJYXANQKR-UHFFFAOYSA-N
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Description

trans Resveratrol Penta-O-acetyl-4'-b-D-glucuronide Methyl Ester: is a complex organic compound derived from resveratrol, a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans Resveratrol Penta-O-acetyl-4'-b-D-glucuronide Methyl Ester typically involves multiple steps, starting with the extraction of resveratrol from natural sources or its chemical synthesis. The compound is then subjected to a series of chemical reactions, including acetylation and glucuronidation, to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis using advanced techniques such as flow chemistry or continuous processing to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: : Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

  • Oxidation: : Formation of resveratrol derivatives with increased carbonyl content.

  • Reduction: : Production of resveratrol derivatives with additional hydroxyl groups.

  • Substitution: : Creation of resveratrol derivatives with different functional groups.

Scientific Research Applications

trans Resveratrol Penta-O-acetyl-4'-b-D-glucuronide Methyl Ester: has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a precursor for the synthesis of other resveratrol derivatives and analogs.

  • Biology: : Studied for its effects on cellular processes, such as apoptosis and cell proliferation.

  • Medicine: : Investigated for its potential therapeutic properties in treating diseases like cancer, cardiovascular disorders, and neurodegenerative conditions.

  • Industry: : Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways, including:

  • Antioxidant Activity: : Scavenging free radicals and reducing oxidative stress.

  • Anti-inflammatory Effects: : Inhibiting the production of pro-inflammatory cytokines.

  • Cancer Prevention: : Inducing apoptosis and inhibiting cell proliferation in cancer cells.

  • Cardiovascular Health: : Improving endothelial function and reducing the risk of atherosclerosis.

Comparison with Similar Compounds

trans Resveratrol Penta-O-acetyl-4'-b-D-glucuronide Methyl Ester: is unique due to its specific structural modifications, which enhance its bioavailability and biological activity compared to other resveratrol derivatives. Similar compounds include:

  • Resveratrol: : The parent compound with similar health benefits but lower bioavailability.

  • Resveratrol glucuronides: : Other glucuronidated forms of resveratrol with varying degrees of biological activity.

  • Resveratrol acetates: : Acetylated derivatives of resveratrol with different pharmacokinetic properties.

Properties

Molecular Formula

C31H32O14

Molecular Weight

628.6 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C31H32O14/c1-16(32)39-24-13-22(14-25(15-24)40-17(2)33)8-7-21-9-11-23(12-10-21)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3

InChI Key

HGHYMWJYXANQKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C

Origin of Product

United States

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